![molecular formula C32H16 B1217330 Diindeno[1,2,3-cd:1',2',3'-lm]perylene CAS No. 188-94-3](/img/structure/B1217330.png)
Diindeno[1,2,3-cd:1',2',3'-lm]perylene
Übersicht
Beschreibung
Diindeno[1,2,3-cd:1',2',3'-lm]perylene (DIP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its potential applications in science and engineering. DIP is a member of the diindeno family of PAHs, which includes a number of other compounds such as diindeno[1,2,3-cd:1',2',3'-tr]perylene (DTP), diindeno[1,2,3-cd:1',2',3'-tet]perylene (DTPT), and diindeno[1,2,3-cd:1',2',3'-pent]perylene (DPP). DIP is a highly versatile material with a wide range of potential applications in scientific research and engineering.
Wissenschaftliche Forschungsanwendungen
Electronic Structure Studies
The electronic structure of diindeno[1,2,3-cd:1',2',3'-lm]perylene (periflanthene) has been a subject of study, particularly in its radical anion form. Investigations using ESR, electronic absorption, and linear dichroism spectra, interpreted through SCF MO calculations within the π-electron approximation, have provided insights into its electronic structure (Kubozono, Ata, & Gondo, 1990).
Synthesis of Novel Chromophores
Innovative perylene chromophores, such as phenyl-substituted diindeno[1,2,3-cd:1',2',3'-lm]perylenes, have been synthesized using a simple oxidative cyclodehydrogenation reaction. These chromophores exhibit good solubility in organic solvents and have been characterized by various spectroscopic methods (Wehmeier, Wagner, & Müllen, 2001).
Optoelectronic Properties
This compound has been studied for its structure-dependent optoelectronic properties. Theoretical simulations using density functional theory have shown that its molecular interactions influence these properties, affecting energy gaps and charge transfer phenomena (Mohamad, Ahmed, Shaari, & Goumri‐Said, 2017).
Preparation of Organic Semiconductive Thin Films
This compound has been used in the preparation of semiconductive organic thin films via radiofrequency plasma polymerization. Its effects on electrical conductivity and optical properties have been explored, providing valuable insights for material science applications (Tanaka, Nishio, Matsuura, & Yamabe, 1993).
Wirkmechanismus
Target of Action
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene, also known as DIP, is an organic semiconductor . It is primarily used in optoelectronics, including solar cells and organic light-emitting diodes (OLEDs), and electronics such as RFID tags .
Mode of Action
DIP can be used as either an electron donor or acceptor for highly efficient photovoltaic and OLED applications . It interacts with its targets by donating or accepting electrons, which triggers the desired electronic or optoelectronic effects .
Biochemical Pathways
Its use in optoelectronics suggests that it plays a role in the conversion of light energy into electrical energy, or vice versa .
Pharmacokinetics
DIP is a non-polar molecule and therefore only slightly soluble, for example in acetone . Its sublimation temperature is above 330 °C , indicating its stability under normal conditions.
Result of Action
The primary result of DIP’s action is the generation of electronic or optoelectronic effects. For instance, in OLEDs, DIP’s ‘perylene-type’ optical emission in the visible spectrum is utilized . In solar cells, DIP-based cells have yielded competitive power conversion efficiencies .
Action Environment
The action of DIP can be influenced by environmental factors such as temperature and the nature of the substrate used. For instance, the structure of thin DIP films has been shown to depend on the substrate used, and also on the substrate temperature during growth . These factors can influence the ordering of the DIP molecules and thus their electronic properties .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through π-π interactions and Van der Waals forces. These interactions influence the electronic properties of the compound, reducing the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The presence of dense charge populations near zero Fermi energy facilitates continuous charge transfer, which is essential for its function in biochemical processes .
Cellular Effects
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with biomolecules at the cellular level can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, which in turn affects cellular processes and gene expression . Understanding these molecular interactions is essential for developing targeted therapies and assessing potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage-dependent effects of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to modulate these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and detoxification processes . Identifying the specific metabolic pathways influenced by Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is essential for understanding its role in cellular function and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport and distribution of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene are critical factors that determine its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, as it interacts with biomolecules within these subcellular regions . Understanding the subcellular localization of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-6-18-17(5-1)21-9-13-25-27-15-11-23-19-7-3-4-8-20(19)24-12-16-28(32(27)30(23)24)26-14-10-22(18)29(21)31(25)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMIWBZIQAAZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC6=C7C=CC=CC7=C8C6=C5C(=C9C4=C3C(=C2C=C1)C=C9)C=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172139 | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13155 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
188-94-3 | |
| Record name | Diindeno[1,2,3-cd:1′,2′,3′-lm]perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periflanthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindeno[1,2,3-cd:1',2',3'-lm]perylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIINDENO(1,2,3-CD:1',2',3'-LM)PERYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQA4WPL7Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


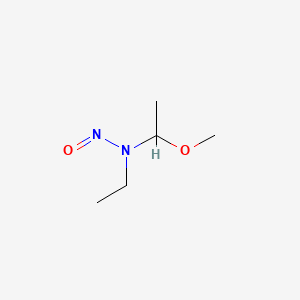
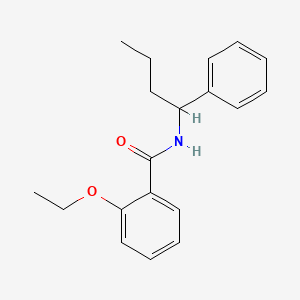
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(3,4,5,6-tetrahydroxy-2-oxohexanoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B1217251.png)
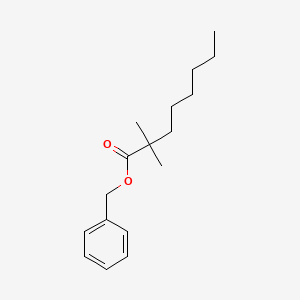
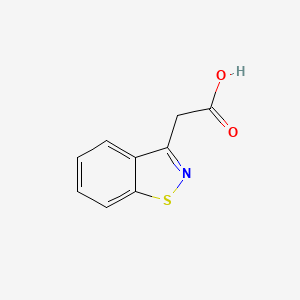


![(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1217261.png)



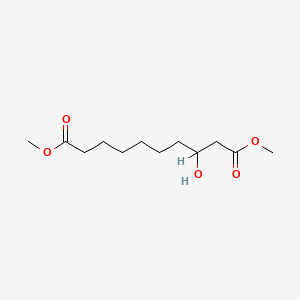
![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)

